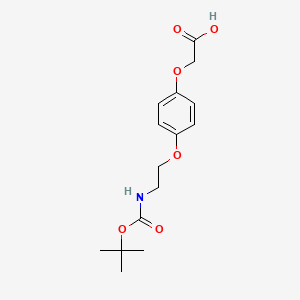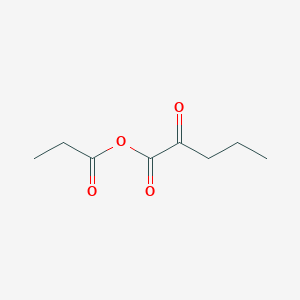
2-Oxopentanoic propionic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxopentanoic propionic anhydride is an organic compound with the molecular formula C8H10O4. It is a derivative of propionic anhydride and is known for its reactivity and utility in various chemical processes. This compound is used in organic synthesis and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxopentanoic propionic anhydride can be synthesized through several methods. One common method involves the reaction of propionic anhydride with 2-oxopentanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the thermal dehydration of propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off the water and form the anhydride. The reaction is conducted at high temperatures to achieve maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxopentanoic propionic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters and amides
Applications De Recherche Scientifique
2-Oxopentanoic propionic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-oxopentanoic propionic anhydride involves its reactivity with nucleophiles. The compound reacts with nucleophiles to form stable intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another anhydride used in organic synthesis.
Succinic anhydride: A related compound with different reactivity and applications.
Uniqueness
2-Oxopentanoic propionic anhydride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
propanoyl 2-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-5-6(9)8(11)12-7(10)4-2/h3-5H2,1-2H3 |
Clé InChI |
MNRGIYXCFWVASY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(=O)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


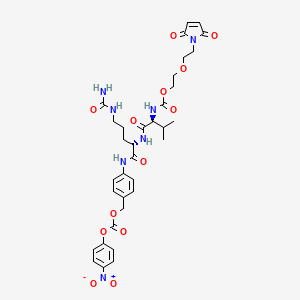
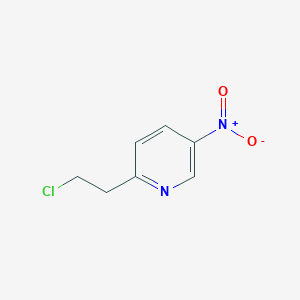
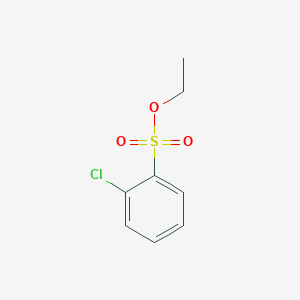
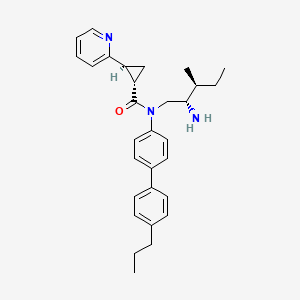
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
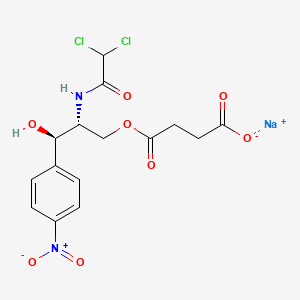
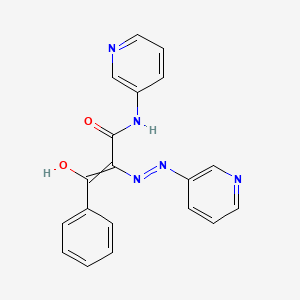
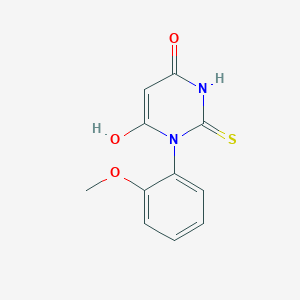
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
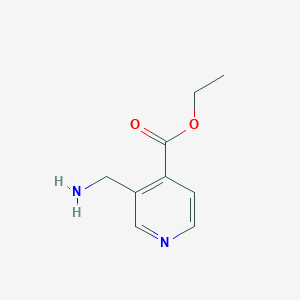

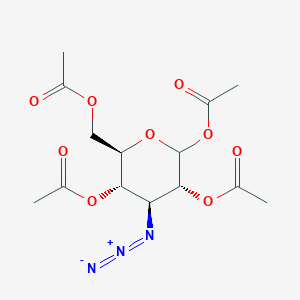
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
